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Compound of Interest

Compound Name: BMS 777607

Cat. No.: B1684693 Get Quote

Technical Support Center: BMS-777607
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers using the multi-kinase inhibitor, BMS-777607.

Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of BMS-777607?

BMS-777607 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and

other members of the Met family.[1][2][3][4] In cell-free assays, it has shown inhibitory activity

against c-Met, Axl, Ron, and Tyro3 with IC50 values in the low nanomolar range.[1] It

demonstrates significant selectivity for these targets compared to a wide range of other

kinases.

Q2: What is the mechanism of action for BMS-777607?

BMS-777607 functions by binding to the ATP-binding pocket of its target kinases, preventing

their autophosphorylation and subsequent activation. This blockade disrupts downstream

signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell

proliferation, survival, migration, and invasion.

Q3: What are the expected phenotypic effects of BMS-777607 treatment in cancer cell lines?
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The expected phenotypes upon BMS-777607 treatment are largely dependent on the cell line's

reliance on the targeted signaling pathways. Common effects include:

Inhibition of cell scattering, migration, and invasion: This is a primary effect observed in

various cancer cell lines, including prostate and sarcoma cells.

Inhibition of proliferation and clonogenic growth: This is particularly evident in tumor cell lines

that are driven by Met signaling.

Induction of apoptosis: While observed, the apoptotic effect can be relatively weak in some

breast cancer cell lines.

Reduction in tumor growth in vivo: Studies in mouse xenograft models have shown

significant reduction in tumor volume with BMS-777607 administration.

Q4: I am observing that my cells are becoming very large and have multiple nuclei after BMS-

777607 treatment. Is this a known effect?

Yes, this is a documented "unexpected" phenotype. Treatment with BMS-777607, particularly

at therapeutic doses (e.g., 5 µmol/L), can induce extensive polyploidy in some cancer cells,

such as breast cancer cell lines. This phenomenon is characterized by cells containing multiple

sets of chromosomes (e.g., 8N, 16N).

Q5: What is the mechanism behind BMS-777607-induced polyploidy?

The induction of polyploidy is considered an off-target effect. At higher concentrations, BMS-

777607 can inhibit Aurora B kinase, a key regulator of mitosis. Inhibition of Aurora B disrupts

mitotic spindle assembly, leading to failed cytokinesis and the formation of polyploid cells. This

effect appears to be independent of RON expression.

Q6: Do the polyploid cells induced by BMS-777607 have different properties?

Yes. A significant consequence of BMS-777607-induced polyploidy is an increased resistance

to cytotoxic chemotherapy agents such as doxorubicin, bleomycin, methotrexate, and

paclitaxel.
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Problem 1: I am not observing the expected inhibition of cell migration/invasion with BMS-

777607.

Possible Cause 1: Suboptimal concentration.

Solution: Ensure you are using a sufficient concentration of BMS-777607. The IC50 for

inhibition of migration and invasion is often in the sub-micromolar range (< 0.1 µM in some

prostate cancer cell lines). Consider performing a dose-response experiment to determine

the optimal concentration for your specific cell line.

Possible Cause 2: Cell line is not dependent on the targeted pathways.

Solution: Verify that your cell line expresses the target receptors (c-Met, Axl, Ron) and that

these pathways are active. You can assess the phosphorylation status of the receptors

and key downstream effectors (e.g., Akt, ERK) by Western blot before and after treatment.

Possible Cause 3: Inactive compound.

Solution: Ensure proper storage and handling of the BMS-777607 stock solution (typically

dissolved in DMSO and stored at -20°C or -80°C). Test the compound on a sensitive, well-

characterized cell line as a positive control.

Problem 2: My cells are dying, but I expected a more cytostatic (growth-inhibiting) effect.

Possible Cause 1: High concentration.

Solution: While BMS-777607 can have a modest effect on proliferation, high

concentrations can lead to apoptosis. Try reducing the concentration to a range that

primarily inhibits motility without inducing significant cell death.

Possible Cause 2: Cell line-specific sensitivity.

Solution: Different cell lines can exhibit varying sensitivities. The balance between

cytostatic and cytotoxic effects is cell-context dependent. It is recommended to perform a

thorough characterization of the dose-response in your specific model.

Problem 3: I am observing polyploidy, but this is not the phenotype I am interested in studying.
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Possible Cause: Off-target inhibition of Aurora B kinase.

Solution: This effect is typically observed at higher concentrations (micromolar range). If

your primary research question is focused on the on-target effects (c-Met, Axl, Ron

inhibition), consider using a lower concentration of BMS-777607 that is still effective at

inhibiting the target pathway but is below the threshold for significant Aurora B inhibition.

You can monitor the phosphorylation of Histone H3 (Ser10), a substrate of Aurora B, to

assess the extent of off-target activity.

Data Presentation
Table 1: IC50 Values of BMS-777607 for Target Kinases (Cell-Free Assays)

Kinase IC50 (nM)

c-Met 3.9

Axl 1.1

Ron 1.8

Tyro3 4.3

Table 2: IC50 Values of BMS-777607 in Cellular Assays
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Cell Line Assay IC50 Reference

GTL-16
c-Met

Autophosphorylation
20 nM

PC-3
HGF-induced c-Met

Autophosphorylation
<1 nM

DU145
HGF-induced c-Met

Autophosphorylation
<1 nM

PC-3
HGF-stimulated

Migration & Invasion
< 0.1 µM

DU145
HGF-stimulated

Migration & Invasion
< 0.1 µM

KHT
c-Met

Autophosphorylation
10 nM

U118MG

(Glioblastoma)
Cell Viability ~12.5 µM (at 12h)

SF126 (Glioblastoma) Cell Viability ~12.5 µM (at 12h)

Experimental Protocols
1. Western Blot Analysis of c-Met Signaling

Objective: To assess the effect of BMS-777607 on the phosphorylation of c-Met and

downstream effectors like Akt and ERK.

Methodology:

Seed cells (e.g., PC-3 or DU145) and allow them to adhere.

Serum-starve the cells overnight to reduce basal signaling.

Pre-treat the cells with various concentrations of BMS-777607 (e.g., 0, 1, 10, 100 nM) for

1 hour.
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Stimulate the cells with Hepatocyte Growth Factor (HGF) (e.g., 25 ng/mL) for 10 minutes

to activate the c-Met pathway.

Lyse the cells and collect the protein extracts.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against phospho-c-Met (Y1234/1235), total

c-Met, phospho-Akt (S473), total Akt, phospho-ERK1/2 (T202/Y204), and total ERK. Use

an antibody against a housekeeping protein (e.g., actin) as a loading control.

Incubate with appropriate secondary antibodies and visualize the protein bands.

2. Cell Migration Assay (Boyden Chamber)

Objective: To quantify the effect of BMS-777607 on cell migration.

Methodology:

Coat the inserts of a Boyden chamber (typically with 8 µm pores) with an appropriate

extracellular matrix protein (e.g., fibronectin).

In the lower chamber, add a chemoattractant, such as fibroblast-conditioned medium or

media containing a growth factor like HGF.

Resuspend the cells in serum-free media containing various concentrations of BMS-

777607 or DMSO as a vehicle control.

Add the cell suspension to the upper chamber.

Incubate for a sufficient time to allow for cell migration (e.g., 3-24 hours, depending on the

cell type).

Remove non-migrated cells from the top of the insert with a cotton swab.

Fix and stain the migrated cells on the bottom of the insert.

Count the number of migrated cells in several random fields under a microscope.
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3. Clonogenic Assay

Objective: To assess the long-term effect of BMS-777607 on the ability of single cells to form

colonies.

Methodology:

Seed a low number of cells (e.g., 500-1000 cells per well) in a multi-well plate.

Allow the cells to adhere overnight.

Treat the cells with various concentrations of BMS-777607 or a vehicle control.

Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

Replace the media with fresh media containing the inhibitor every few days.

Wash the colonies with PBS, fix them (e.g., with methanol), and stain them with a solution

like crystal violet.

Count the number of colonies (typically defined as a cluster of >50 cells).
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Click to download full resolution via product page

Caption: BMS-777607 inhibits c-Met signaling pathway.
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Caption: Western blot experimental workflow.
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Caption: Troubleshooting logic for unexpected results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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